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The cysteine residue at position 797 (Cys797) in the kinase domain of EGFR is a critical target for several

classes of tyrosine kinase inhibitors (TKIs). The binding mechanism involves the formation of a covalent

bond.

Item Description

Target Residue Cys797 (in EGFR; equivalent to Cys805 in ERBB2) [1]

Chemical Reaction Michael addition [2]

Reactive Group Acrylamide (a Michael acceptor) present in the drug [2] [3]

Bond Formed Irreversible covalent bond [4] [2]

This covalent mechanism was first established through structure-based drug design. Research showed that

inhibitors could be engineered with a thiol group to form a disulfide bond with Cys797, leading to potent and

selective inactivation of EGFR [1]. The acrylamide group in modern irreversible inhibitors performs a

similar function, forming a permanent covalent bond that provides prolonged inhibition of the receptor [2]

[3].

Experimental Protocols for Studying Cys797 Binding
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The following methodologies are used to characterize the binding of inhibitors to Cys797 and the functional

consequences.
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Experimental workflow for characterizing Cys797-targeting inhibitors

In Vitro Kinase Assays: These measure the direct inhibition of EGFR kinase activity. A

phosphorylated EGFR TR-FRET cellular detection kit is used. Cells are seeded in plates, treated
with serially diluted drugs, and fluorescence is measured. The IC50 (half-maximal inhibitory

concentration) is calculated using software like GraphPad Prism with a log(inhibitor) vs. response
model [5].

Cell-Based Viability and Apoptosis Assays: The CellTiter-Glo assay determines cell viability by
measuring ATP in metabolically active cells. For apoptosis, an Annexin V-FITC/PI apoptosis
detection kit is used with flow cytometry analysis [5].
Assessment of Signaling Pathways: Western blot analysis is performed to detect phosphorylation

levels of EGFR and key downstream proteins like AKT and ERK, showing whether the inhibitor
successfully blocks the pathway [6] [5].

Mutagenesis Studies: The C797S mutation is introduced using a QuikChange site-directed
mutagenesis kit. This confirms the specificity of an inhibitor for Cys797, as the mutation abolishes

covalent binding and confers resistance [6] [7].
In Vivo Efficacy Studies: Cell line-derived xenograft (CDX) or patient-derived xenograft (PDX)

models in mice are used. Mice are inoculated with cancer cells and treated with the drug. Tumor
volume is measured regularly, and Tumor Growth Inhibition (TGI) is calculated [5].

The Clinical Significance of Cys797 and Its Mutation

The following diagram illustrates how targeting Cys797 has driven the development of EGFR inhibitors and

how resistance emerges.
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Evolution of EGFR TKIs and resistance mechanisms

C797S Mutation and Resistance: The C797S mutation substitutes cysteine with serine, removing
the critical thiol group needed for covalent bond formation with irreversible inhibitors [4] [6] [2]. This is

a major resistance mechanism to second-generation (Afatinib, Dacomitinib) and third-generation
(Osimertinib) TKIs [4] [2] [3].

Allelic Context of C797S: The effectiveness of subsequent treatments depends on whether the
C797S and T790M mutations are on the same allele (in cis) or different alleles (in trans) [6].
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Development of Fourth-Generation TKIs: The C797S mutation has driven the development of

fourth-generation EGFR TKIs. These aim to overcome triple mutations via non-covalent
(reversible) inhibition or allosteric inhibition [4] [3] [5]. Several candidates like BLU-945, BBT-176,
and HS-10375 are in early clinical trials [3] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Structure-based design of a potent, selective, and irreversible inhibitor... [pubmed.ncbi.nlm.nih.gov]

2. A clinical review on third and fourth generation EGFR ... [sciencedirect.com]

3. A review of fourth-generation EGFR tyrosine kinase ... [sciencedirect.com]

4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting ... [pmc.ncbi.nlm.nih.gov]

5. HS-10375, a selective EGFR C797S tyrosine kinase inhibitor ... [translational-

medicine.biomedcentral.com]

6. The allelic context of the C797S mutation acquired upon ... [pmc.ncbi.nlm.nih.gov]

7. Structural pharmacological studies on EGFR T790M/C797S [sciencedirect.com]

To cite this document: Smolecule. [The Role of Cys797 in EGFR-TKI Binding]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b522567#canertinib-binding-site-

cys797]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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